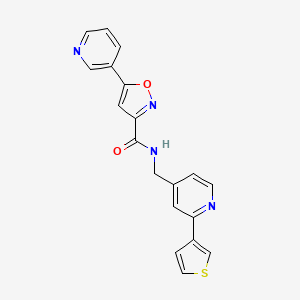
5-(pyridin-3-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(pyridin-3-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C19H14N4O2S and its molecular weight is 362.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-(pyridin-3-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a unique isoxazole ring fused with pyridine and thiophene moieties, contributing to its biological activity. The molecular formula is C16H14N4O, with a molecular weight of approximately 290.31 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄N₄O |
| Molecular Weight | 290.31 g/mol |
| Density | Not available |
| Melting Point | Not available |
| Boiling Point | Not available |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial effects. For instance, derivatives containing pyridine and thiophene rings have shown significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Research has demonstrated that the compound may act as a potential anticancer agent by inhibiting specific kinases involved in cell proliferation and survival pathways. A study highlighted its ability to modulate signaling pathways critical for cancer cell growth, suggesting its role as a kinase inhibitor .
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Kinase Inhibition : It has been shown to inhibit specific kinases, which are crucial for cell signaling pathways related to growth and survival.
- Enzyme Modulation : The compound may also affect enzymes involved in metabolic pathways, leading to altered cellular responses such as apoptosis .
Study on Antimicrobial Effects
A recent study evaluated the antimicrobial activity of several isoxazole derivatives, including our compound of interest. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) against Klebsiella pneumoniae at concentrations as low as 8 µM, demonstrating significant efficacy compared to standard antibiotics .
Anticancer Activity Assessment
In vitro assays were conducted to assess the anticancer properties of the compound against various cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating potent activity against breast cancer cells .
Properties
IUPAC Name |
5-pyridin-3-yl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2S/c24-19(17-9-18(25-23-17)14-2-1-5-20-11-14)22-10-13-3-6-21-16(8-13)15-4-7-26-12-15/h1-9,11-12H,10H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZHAQUGXBVQMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=NO2)C(=O)NCC3=CC(=NC=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














